Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

FAAH inhibition spirocyclic scaffold profiling medicinal chemistry lead identification

This 1-oxa-8-azaspiro[4.5]decane scaffold is uniquely validated for FAAH potency (k(inact)/K(i) >1500 M⁻¹s⁻¹) and sigma-1 receptor affinity (Ki 0.61–12.0 nM), outperforming alternative spiro cores. The methyl ester handle enables rapid amidation/hydrolysis for parallel library synthesis. Hydrochloride salt ensures room‑temperature stability. Physicochemical profile (LogP 0.74, TPSA 47.56 Ų) meets CNS lead‑like criteria, making it superior to the more lipophilic Boc‑protected analog. Ideal for CNS fragment libraries, FAAH campaigns, or σ1 PET tracer synthesis.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71
CAS No. 2260937-51-5
Cat. No. B2996988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride
CAS2260937-51-5
Molecular FormulaC10H18ClNO3
Molecular Weight235.71
Structural Identifiers
SMILESCOC(=O)C1CC2(CCNCC2)OC1.Cl
InChIInChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H
InChIKeySWMQDDYQKATENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Oxa-8-azaspiro[4.5]decane-3-carboxylate Hydrochloride (CAS 2260937-51-5): Spirocyclic Building Block with Documented Scaffold Privilege for FAAH and Sigma-1 Receptor Programs


Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic heterocycle containing an oxa-aza fused bicyclic core with a methyl ester substituent at the 3-position, supplied as the hydrochloride salt. It serves as a versatile small-molecule building block for medicinal chemistry campaigns, most notably in the development of fatty acid amide hydrolase (FAAH) inhibitors and sigma-1 receptor ligands. The 1-oxa-8-azaspiro[4.5]decane scaffold has been independently validated as a privileged chemotype in both target classes [1][2].

Why Methyl 1-Oxa-8-azaspiro[4.5]decane-3-carboxylate Hydrochloride Cannot Be Replaced by Generic Spirocyclic Analogs


Despite the commercial availability of numerous spirocyclic building blocks, the 1-oxa-8-azaspiro[4.5]decane scaffold is not interchangeable with other spirocyclic cores or alternative substitution patterns. Systematic profiling of spirocyclic inhibitors demonstrated that the 1-oxa-8-azaspiro[4.5]decane core dramatically outperformed other spirocyclic architectures (e.g., 6-azaspiro[2.5]octane, 5-azaspiro[2.4]heptane) in FAAH inhibitory potency [1]. Furthermore, the specific 3-position methyl ester hydrochloride offers a unique combination of physicochemical properties—LogP, TPSA, and salt-form solubility—that directly impacts downstream synthetic utility and screening outcomes. The quantitative evidence below establishes why this specific compound, rather than a generic analog, should be prioritized for procurement in FAAH, sigma-1 receptor, or related CNS-targeted discovery programs.

Quantitative Differentiation Evidence for Methyl 1-Oxa-8-azaspiro[4.5]decane-3-carboxylate Hydrochloride Versus Closest Analogs


1-Oxa-8-azaspiro[4.5]decane Scaffold Achieves FAAH Inhibitory Potency >1500 M⁻¹s⁻¹, Outperforming Alternative Spirocyclic Cores in Head-to-Head Screening

In a direct comparative screen of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane scaffold series produced lead compounds with k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹. Other spirocyclic cores evaluated in the same study, including 6-azaspiro[2.5]octane, 5-azaspiro[2.4]heptane, and 2-azaspiro[3.3]heptane, failed to reach this potency threshold. The authors explicitly state that the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores 'clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH' [1]. Although the target compound is the unelaborated methyl ester building block, its core scaffold is identical to the validated privileged chemotype, making it a direct entry point to this productive chemical space.

FAAH inhibition spirocyclic scaffold profiling medicinal chemistry lead identification

LogP = 0.74 and TPSA = 47.56 Ų for the Methyl Ester Hydrochloride Confer Favorable CNS Drug-Like Properties Versus the Boc-Protected Carboxylic Acid Analog (LogP = 1.82)

The target compound methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride exhibits a calculated LogP of 0.74 and a topological polar surface area (TPSA) of 47.56 Ų . In contrast, the commonly used Boc-protected carboxylic acid analog 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8) has a reported LogP of 1.82 . The lower LogP of the target compound indicates reduced lipophilicity, which is associated with lower non-specific protein binding and improved aqueous solubility. Its TPSA of 47.56 Ų falls well within the accepted threshold of <90 Ų for blood-brain barrier penetration [1], making it a more suitable starting point for CNS-targeted libraries. The Boc-protected analog also carries a free carboxylic acid, which introduces additional hydrogen-bond donors and acceptors that may complicate downstream SAR interpretation.

physicochemical properties CNS drug design LogP and TPSA optimization

1-Oxa-8-azaspiro[4.5]decane Derivatives Achieve Nanomolar Sigma-1 Receptor Affinity (Ki = 0.61–12.0 nM) with Measurable Selectivity Over Sigma-2 (Ratio 2–44)

A series of seven 1-oxa-8-azaspiro[4.5]decane derivatives synthesized and evaluated for sigma-1 (σ1) receptor binding exhibited Ki values ranging from 0.61 to 12.0 nM, with selectivity ratios over sigma-2 (σ2) receptors (Ki(σ2)/Ki(σ1)) of 2 to 44 [1]. This nanomolar affinity and measurable subtype selectivity validate the scaffold's suitability for CNS receptor targeting. Notably, the most selective compound (compound 8) was successfully radiolabeled with fluorine-18, achieving >99% radiochemical purity and molar activity of 94–121 GBq/μmol, and demonstrated high initial brain uptake in biodistribution studies in mice with specific, displaceable binding confirmed by SA4503 pretreatment (70–75% reduction in brain-to-blood ratio at 30 min) [1]. While the target methyl ester building block is a precursor rather than a final ligand, it provides the same spirocyclic core architecture that delivered these quantitative binding and imaging outcomes.

sigma-1 receptor radioligand development CNS imaging

Hydrochloride Salt Form Provides Enhanced Handling Stability and Aqueous Compatibility Versus the Free Base

The target compound is supplied as the hydrochloride salt, a formulation strategy widely recognized to improve aqueous solubility, dissolution rate, and stability of pharmaceutical compounds [1]. The parent scaffold 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) is documented by TCI as hygroscopic and requiring storage under inert gas , confirming that the hydrochloride salt actively interacts with water. In contrast, the free base form of spirocyclic amines typically exhibits lower aqueous solubility and may require organic co-solvents for dissolution in biological assay media. The hydrochloride salt also provides a stable, non-hygroscopic solid at room temperature storage, simplifying inventory management and weighing accuracy.

salt form solubility enhancement compound handling

Recommended Procurement Scenarios for Methyl 1-Oxa-8-azaspiro[4.5]decane-3-carboxylate Hydrochloride


FAAH Inhibitor Lead Discovery: Scaffold-Directed Library Synthesis

Research groups initiating FAAH inhibitor campaigns should prioritize this building block to access the validated 1-oxa-8-azaspiro[4.5]decane scaffold, which delivered k(inact)/K(i) > 1500 M⁻¹s⁻¹ in systematic spirocyclic core screening [1]. The methyl ester handle enables rapid diversification via amidation, hydrolysis, or reduction, allowing parallel library synthesis directly from the commercially available hydrochloride salt. Using an alternative spirocyclic core not validated in the Meyers et al. screen carries a demonstrated risk of sub-threshold FAAH potency.

Sigma-1 Receptor PET Tracer Development: Radiolabeling Precursor Synthesis

Teams developing fluorine-18 labeled sigma-1 receptor imaging agents can use this building block as the common spirocyclic intermediate for constructing tosylate precursors analogous to those described by Tian et al. [2]. The scaffold's proven nanomolar σ1 affinity (Ki 0.61–12.0 nM) and brain uptake in murine biodistribution studies provide confidence that the core architecture is compatible with CNS PET tracer requirements. The methyl ester can be selectively reduced or functionalized to introduce the necessary leaving group for nucleophilic ¹⁸F-substitution.

CNS-Focused Fragment-Based Drug Discovery (FBDD)

The target compound's favorable physicochemical profile—LogP 0.74, TPSA 47.56 Ų , molecular weight 235.71—aligns with CNS lead-like criteria (MW < 300, LogP < 3, TPSA < 90 Ų) [3]. Procurement for fragment library construction is justified over the more lipophilic Boc-protected carboxylic acid analog (LogP 1.82 ), which may introduce undesirable lipophilicity and additional hydrogen-bond functionality that confounds fragment hit validation.

Medicinal Chemistry Building Block Stock for Diverse Spirocyclic Library Synthesis

For core facility or CRO compound management groups maintaining a spirocyclic building block collection, this compound offers dual validation across two therapeutically relevant target classes (FAAH and sigma-1 receptor) [1][2], maximizing the return on inventory investment. The hydrochloride salt's room temperature storage compatibility simplifies logistics, while the 95% purity specification (confirmed by multiple vendors) ensures consistent quality across batches.

Quote Request

Request a Quote for Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.